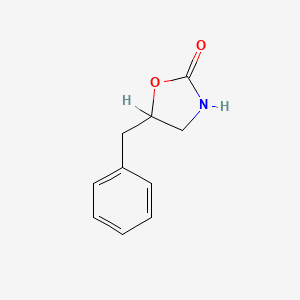

5-Benzyl-1,3-oxazolidin-2-one

Description

Significance of Oxazolidinone Heterocycles in Modern Synthetic Chemistry

Oxazolidinone rings are a cornerstone of modern synthetic and medicinal chemistry. nih.govnih.gov Their rigid structure and the presence of both hydrogen bond donors and acceptors make them valuable pharmacophores in drug discovery. nih.gov This is exemplified by the antibiotic Linezolid, the first approved drug containing an oxazolidinone ring, which is effective against multi-resistant Gram-positive bacteria. nih.govresearchgate.net Beyond their medicinal applications, oxazolidinones, particularly chiral variants, are renowned as "chiral auxiliaries." wikipedia.org These auxiliaries are temporarily incorporated into a substrate to direct a chemical reaction to produce a single stereoisomer of the product.

The utility of oxazolidinones in synthesis stems from their ability to confer high levels of diastereoselectivity in a range of reactions, including alkylations, aldol (B89426) additions, and Michael reactions. wikipedia.org The predictable stereochemical outcomes and the ease of removal of the auxiliary after the desired transformation make them a highly attractive tool for synthetic chemists.

Historical Context of 5-Substituted Oxazolidinones in Stereoselective Transformations

The widespread use of oxazolidinones as chiral auxiliaries was popularized by the groundbreaking work of David A. Evans. These auxiliaries, often referred to as Evans auxiliaries, have become indispensable in asymmetric synthesis. wikipedia.orgbath.ac.uk Early work focused on the development of methods to synthesize enantiomerically pure oxazolidinones, often starting from readily available chiral amino alcohols. nih.govbioorg.org

The position and nature of the substituent at the 5-position of the oxazolidinone ring were found to be crucial for inducing high levels of stereoselectivity. nih.gov The development of various 5-substituted oxazolidinones allowed for the synthesis of a wide array of chiral building blocks. For instance, the synthesis of enantiopure 5-substituted 1,3-oxazolidin-2-ones from α-dibenzylamino esters has been reported, highlighting the continuous efforts to expand the toolbox of these valuable reagents. researchgate.net

Scope and Research Focus on 5-Benzyl-1,3-oxazolidin-2-one in Contemporary Organic Chemistry

Current research on this compound is centered on its application as a chiral auxiliary in the synthesis of complex natural products and pharmaceuticals. Its benzyl (B1604629) substituent provides a bulky and well-defined steric environment, which is highly effective in controlling the facial selectivity of enolate reactions.

Recent studies have explored its use in the diastereoselective synthesis of fluorinated compounds, where the unique electronic properties of the trifluoropentanoyl moiety, when attached to the oxazolidinone nitrogen, enhance stereochemical control. smolecule.com Furthermore, efforts are being made to develop more efficient and sustainable synthetic methods for preparing this compound and its derivatives, including microwave-assisted syntheses that significantly reduce reaction times. mdpi.comresearchgate.net The ongoing exploration of its reactivity and applications continues to solidify the position of this compound as a vital tool in the arsenal (B13267) of the modern organic chemist.

| Property | Value | Source |

| Molecular Formula | C10H11NO2 | nih.gov |

| Molecular Weight | 177.20 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 42746-49-6 | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBSGOZFSFUDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962668 | |

| Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42746-49-6 | |

| Record name | 2-Oxazolidinone, 5-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042746496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5 Benzyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Fundamental Principles of Chiral Auxiliaries in Stereocontrol

The efficacy of a chiral auxiliary lies in its ability to create a diastereomeric relationship between the prochiral substrate and the chiral auxiliary. This is typically achieved by forming a covalent bond between the two, generating a new, chiral molecule. The inherent chirality of the auxiliary then biases the approach of reagents to one of the two faces of the prochiral center, leading to the preferential formation of one diastereomer over the other. This facial discrimination is primarily achieved through steric hindrance. The bulky substituents on the chiral auxiliary physically block one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

In the case of 5-benzyl-1,3-oxazolidin-2-one, the stereogenic center at the 5-position, bearing a benzyl (B1604629) group, plays a crucial role in directing the stereochemical outcome of reactions at the α-carbon of an N-acyl derivative. The formation of a rigid, chelated transition state, often involving a Lewis acid, is key to achieving high levels of stereoselectivity. The Lewis acid coordinates to the carbonyl groups of the N-acyl oxazolidinone, locking the conformation of the molecule and enhancing the steric bias exerted by the benzyl group. This rigidification of the transition state minimizes competing reaction pathways and leads to a highly predictable and diastereoselective outcome. Following the reaction, the chiral auxiliary can be cleaved from the product, typically through hydrolysis or alcoholysis, to yield the desired enantiomerically enriched compound and recover the auxiliary.

Applications in Stereoselective Carbon-Carbon Bond Formation

This compound has been successfully employed as a chiral auxiliary in a wide array of stereoselective carbon-carbon bond-forming reactions, which are fundamental transformations in the construction of complex organic molecules.

The aldol (B89426) reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products. When mediated by a chiral auxiliary such as this compound, this reaction can be rendered highly diastereoselective. The N-acyl derivative of the oxazolidinone is first converted to its enolate, typically using a base such as lithium diisopropylamide (LDA) or a Lewis acid and a tertiary amine. The geometry of the resulting enolate is crucial for the stereochemical outcome of the reaction. The subsequent reaction of this enolate with an aldehyde proceeds through a Zimmerman-Traxler-like chair transition state. The benzyl group at the 5-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde from the opposite face and leading to the formation of one predominant diastereomer of the aldol adduct. High diastereoselectivities are often observed, particularly in Lewis acid-mediated reactions where a well-defined, chelated transition state is formed. For instance, the chlorotitanium enolate of a related N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been shown to react with various aryl aldehydes to afford the corresponding syn-aldol products with high diastereoselectivity.

| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | 97:3 | 86 |

| 2 | 4-Chlorobenzaldehyde | 85:15 | 75 |

| 3 | 4-Methoxybenzaldehyde | 92:8 | 80 |

| 4 | 2,4-Dichlorobenzaldehyde | 85:15 | 75 |

Table 1: Diastereoselective aldol reaction of the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with various aldehydes. Data from scielo.org.mxresearchgate.net.

The alkylation of enolates is another fundamental carbon-carbon bond-forming reaction that can be controlled with high fidelity using this compound. The N-acyl derivative is deprotonated to form a chiral enolate, which then reacts with an electrophile, such as an alkyl halide. The benzyl group on the auxiliary effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation. The stereochemical outcome is dependent on the formation of a rigid chelated intermediate, often with a lithium or sodium counterion, which holds the acyl portion in a fixed orientation relative to the auxiliary. This strategy has been successfully applied to the synthesis of a wide range of chiral carboxylic acid derivatives.

| Entry | Electrophile | Diastereoselectivity (d.r.) | Yield (%) |

| 1 | Benzyl bromide | >95:5 | 85 |

| 2 | Iodomethane | >95:5 | 90 |

| 3 | Allyl iodide | >95:5 | 88 |

Table 2: Representative diastereoselective alkylation reactions of N-acyl derivatives of this compound.

The conjugate addition, or Michael reaction, of nucleophiles to α,β-unsaturated carbonyl compounds is a versatile method for carbon-carbon and carbon-heteroatom bond formation. When the α,β-unsaturated carbonyl is an N-enoyl derivative of this compound, the reaction can proceed with high diastereoselectivity. The chiral auxiliary directs the approach of the nucleophile to one of the diastereotopic faces of the β-carbon. Lewis acid catalysis is often employed to activate the N-enoyl oxazolidinone and to enforce a rigid conformation, thereby maximizing the facial bias. This methodology has been used to synthesize a variety of enantiomerically enriched compounds containing a new stereocenter at the β-position. For example, the addition of thiols to α,β-unsaturated N-acylated oxazolidin-2-ones has been achieved with high enantioselectivity using a bifunctional catalyst. While not directly using the 5-benzyl auxiliary, the principles of stereocontrol are analogous.

| Entry | Nucleophile | Michael Acceptor | Diastereoselectivity (d.r.) | Yield (%) |

| 1 | Thiophenol | N-Crotonoyl-4-phenyl-1,3-oxazolidin-2-one | >99:1 | 95 |

| 2 | Benzyl mercaptan | N-Crotonoyl-4-phenyl-1,3-oxazolidin-2-one | 98:2 | 92 |

Table 3: Diastereoselective conjugate addition of thiols to an N-enoyl-4-phenyl-1,3-oxazolidin-2-one. Data from nih.gov.

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings with up to four new stereocenters. The use of a chiral auxiliary attached to the dienophile can control the facial selectivity of the diene's approach. N-Acryloyl derivatives of this compound have been shown to be excellent dienophiles in asymmetric Diels-Alder reactions. The reaction is typically promoted by a Lewis acid, which coordinates to the carbonyl groups of the N-acryloyl oxazolidinone, locking it into a conformation where one face of the double bond is effectively shielded by the benzyl group. This leads to a highly diastereoselective cycloaddition. For instance, the Lewis acid-promoted Diels-Alder reaction of N-acryloyl-(S)-4-benzyl-2-oxazolidinone with cyclopentadiene (B3395910) proceeds with excellent endo-selectivity and high diastereoselectivity. nih.govrsc.org

| Entry | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |

| 1 | Cyclopentadiene | Et₂AlCl | >99:1 | 98 |

| 2 | Cyclopentadiene | SnCl₄ | >99:1 | 27 |

Table 4: Asymmetric Diels-Alder reaction of N-acryloyl-(R)-4-benzyl-2-oxazolidinone with cyclopentadiene. Data from nih.gov.

Role in the Synthesis of Chiral Building Blocks

Beyond its direct application in asymmetric reactions, this compound plays a crucial role as a precursor for the synthesis of valuable chiral building blocks. These are relatively simple molecules with defined stereochemistry that can be elaborated into more complex targets. The products obtained from the asymmetric reactions described above, after cleavage of the auxiliary, are themselves chiral building blocks. For example, the enantiomerically enriched carboxylic acids, β-hydroxy acids, and cyclic adducts can be used as starting materials in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. The synthesis of the chiral auxiliary itself often starts from readily available chiral building blocks, such as amino acids. For instance, (S)-4-benzyl-2-oxazolidinone can be synthesized from L-phenylalanine. researchgate.netepa.gov This connection to the chiral pool further underscores its importance in asymmetric synthesis. The use of this auxiliary has been instrumental in the synthesis of complex molecules such as β-substituted pyroglutamic acids and key intermediates for HIV protease inhibitors. nih.govsigmaaldrich.com

Preparation of Enantiomerically Pure β-Amino Acids

Enantiomerically pure β-amino acids are crucial building blocks for the synthesis of β-peptides, natural products, and pharmaceutical agents. hilarispublisher.com A powerful strategy for their preparation involves the stereoselective conjugate addition (aza-Michael reaction) of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds attached to the 4-benzyl-1,3-oxazolidin-2-one auxiliary.

One effective method is the asymmetric conjugate addition of O-benzylhydroxylamine to various α,β-unsaturated N-acyloxazolidin-2-ones. thieme-connect.de This reaction can be catalyzed by chiral Lewis acid complexes, such as those formed from scandium(III) triflate and a chiral ligand like i-Pr-pybox. thieme-connect.de The reaction proceeds with high conversion and enantioselectivity, affording protected β-amino acid precursors. The N-benzyloxyamino adducts can be subsequently converted to the desired β-amino acids through standard synthetic manipulations, such as cleavage of the N-O bond. rsc.org The chiral auxiliary directs the stereochemical outcome of the addition, and the choice of catalyst ensures high enantiomeric excess. thieme-connect.dersc.org

Detailed findings from a study on the Scandium-catalyzed conjugate addition of O-benzylhydroxylamine are presented below. thieme-connect.de

Table 1: Asymmetric Conjugate Addition of O-Benzylhydroxylamine to N-Enoyl Oxazolidinones thieme-connect.de

Reaction Conditions: N-enoyl oxazolidinone, O-benzylhydroxylamine, 5 mol% Sc(OTf)₃/i-Pr-pybox catalyst, CH₂Cl₂, 0 °C.

Stereoselective Formation of Other Chiral Precursors

Beyond β-amino acids, 4-benzyl-1,3-oxazolidin-2-one is instrumental in the stereoselective synthesis of a vast array of other chiral precursors, which are foundational in the total synthesis of complex natural products. Two of the most significant applications are in diastereoselective alkylation and aldol reactions. santiago-lab.com

Asymmetric alkylation of the enolate derived from an N-acyl-4-benzyl-1,3-oxazolidin-2-one allows for the controlled formation of a new stereocenter α to the carbonyl group. A notable application is the α-tertiary alkylation of N-(arylacetyl)oxazolidinones using zirconium enolates. This method facilitates the direct installation of an all-carbon quaternary center adjacent to a benzylic tertiary carbon with high diastereoselectivity. The reaction's success relies on the unique reactivity of group IV metal enolates and the activation of tertiary alkyl halides by a Lewis acid like tin(IV) chloride.

The table below summarizes the optimization of the α-tert-butylation of an N-(phenylacetyl)oxazolidinone derivative, demonstrating the high degree of stereocontrol exerted by the auxiliary.

Table 2: Diastereoselective α-Tertiary Alkylation of an N-(Phenylacetyl)oxazolidinone

Base: Et₃N. Substrate: 4-benzyl-5,5-dimethyl-3-(phenylacetyl)-1,3-oxazolidin-2-one.

Similarly, the Evans asymmetric aldol reaction is a benchmark transformation that utilizes these auxiliaries. The formation of a boron enolate from the N-acyl derivative, followed by reaction with an aldehyde, typically yields the syn-aldol adduct with exceptional diastereoselectivity. santiago-lab.com This reaction is powerful because it simultaneously constructs a C-C bond and sets two adjacent stereocenters, providing access to chiral 1,3-diol derivatives, which are common motifs in polyketide natural products.

Reactivity and Mechanistic Investigations of 5 Benzyl 1,3 Oxazolidin 2 One

Ring-Opening Reactions of the Oxazolidinone Core

The 1,3-oxazolidin-2-one ring system, while relatively stable, can undergo ring-opening reactions under specific conditions. These reactions are crucial for the compound's application as a chiral auxiliary, as the removal of the auxiliary is a key step in asymmetric synthesis.

The carbonyl group of the oxazolidinone ring is susceptible to nucleophilic attack. This can lead to the cleavage of the ring, a process that is often observed under basic conditions. An example of such a reaction is the base-induced dimerization of 3-benzyloxazolidin-2-one. In this process, treatment with a strong base like lithium diisopropylamide (LDA) generates an anion from one molecule of the oxazolidinone. This anion then acts as a nucleophile, attacking the carbonyl carbon of a second molecule, which results in the opening of the oxazolidinone ring. mdpi.com

The mechanism of base-catalyzed hydrolysis of related oxazol-5(4H)-ones provides further insight into the ring-opening process of such five-membered lactones. The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the endocyclic C-O bond and the opening of the ring. researchgate.net

A novel method for the ring-opening of 1,3-oxazolidin-2-ones involves an electroreductive carboxylation process. This reaction utilizes carbon dioxide (CO2) to yield β-amino acids. nih.gov The mechanism involves the selective cleavage of the C(sp³)–O bond through a single electron transfer (SET) at the cathode. organic-chemistry.org This process can also be mediated by a CO2 radical anion (CO2•−) intermediate under additive-free conditions. nih.govorganic-chemistry.org The reaction proceeds through the formation of radical and carbanion intermediates, which then undergo carboxylation. organic-chemistry.org This electrochemical approach offers a sustainable and efficient pathway to valuable amino acid derivatives. organic-chemistry.org

After its role in directing a stereoselective reaction, the 5-benzyl-1,3-oxazolidin-2-one auxiliary is typically removed. A widely employed method for this cleavage is the use of lithium hydroxide (LiOH) and hydrogen peroxide (H2O2). researchgate.net In this reaction, the hydroperoxide anion (HOO-), formed from the reaction of LiOH and H2O2, acts as the effective nucleophile. researchgate.net It selectively attacks the exocyclic imide carbonyl group of the N-acylated oxazolidinone. This preferential attack is attributed to the relative breakdown rates of the tetrahedral intermediates formed upon nucleophilic attack at the exocyclic versus the endocyclic carbonyl group. researchgate.net The initial product of this cleavage is a peroxyacid, which is then reduced in situ. researchgate.net

| Cleavage Reagent | Mechanism | Product | Reference |

| LiOH/H2O2 | Nucleophilic attack by hydroperoxide anion on the exocyclic carbonyl | Carboxylic acid and recovered chiral auxiliary | researchgate.net |

Functionalization and Derivatization Reactions

The this compound scaffold can be readily functionalized, primarily at the nitrogen atom, to enable its use in asymmetric synthesis.

A crucial step in the application of this compound as a chiral auxiliary is its N-acylation. This reaction attaches the substrate of interest to the chiral auxiliary. A common method involves the deprotonation of the oxazolidinone with a strong base, such as n-butyllithium, followed by reaction with an acid chloride. scribd.com

A more convenient one-pot method for N-acylation has also been developed, which avoids the need to pre-form the acid chloride. This procedure involves the direct reaction of the oxazolidinone with a carboxylic acid in the presence of pivaloyl chloride and triethylamine. scribd.com Pivaloyl chloride acts as an activating agent for the carboxylic acid, facilitating the subsequent acylation of the oxazolidinone nitrogen. scribd.com

| Acylation Method | Reagents | Key Features | Reference |

| Two-step | n-Butyllithium, Acid Chloride | Requires pre-formation of the acid chloride | scribd.com |

| One-pot | Carboxylic Acid, Pivaloyl Chloride, Triethylamine | Convenient and practical, avoids isolation of acid chloride | scribd.com |

Once the N-acyl derivative of this compound is formed, the acyl group can undergo various substitution reactions, with the chiral auxiliary directing the stereochemical outcome. A prominent example is the diastereoselective alkylation of the α-carbon of the acyl group.

This is typically achieved by deprotonating the α-carbon with a strong base to form a chiral enolate. This enolate then reacts with an alkyl halide. The bulky benzyl (B1604629) group at the C5 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile (the alkyl halide) to the opposite face, thus leading to a high degree of diastereoselectivity. nih.govrsc.org

For instance, the α-tertiary alkylation of N-(arylacetyl)oxazolidinones has been accomplished using zirconium enolates. This method allows for the formation of a sterically congested all-carbon quaternary center with high diastereoselectivity. nih.gov

| Reaction | Key Reagents | Outcome | Reference |

| Diastereoselective Alkylation | Strong base (e.g., LDA), Alkyl Halide | Formation of a new stereocenter with high diastereoselectivity | rsc.org |

| α-Tertiary Alkylation | Zirconium tetrachloride, Triethylamine, t-Butyl Bromide, Tin(IV) chloride | Stereoselective formation of a quaternary carbon center | nih.gov |

Cyclization Reactions Involving the Oxazolidinone Moiety

While the formation of the this compound ring itself often proceeds via intramolecular cyclization, the moiety can also participate in subsequent cyclization reactions to form more complex heterocyclic systems. These reactions often leverage the nitrogen and oxygen atoms of the oxazolidinone ring and can be used to construct fused bicyclic and polycyclic frameworks.

One notable example is the synthesis of fused heterocyclic systems through reactions involving derivatives of this compound. For instance, the condensation of aminoazole derivatives with various carbonyl compounds can lead to the formation of fused pyrazolo[3,4-b]pyridine structures. While not directly starting from this compound, these types of reactions showcase the potential for building complex scaffolds from related heterocyclic precursors under varying reaction conditions to control the regioselectivity of the cyclization. frontiersin.org

Another relevant strategy involves the intramolecular [2+2] photocycloaddition of N-allylcinnamamides. Although this example doesn't feature the oxazolidinone ring directly, the principles of using a chiral auxiliary to control the stereochemistry of a photochemical cyclization are applicable. In these reactions, a photosensitizer promotes the formation of a diradical intermediate, which then cyclizes to form a bicyclic system with high diastereoselectivity. researchgate.net This suggests that an N-cinnamoyl derivative of this compound could potentially undergo a similar intramolecular photocycloaddition to yield a chiral cyclobutane-fused oxazolidinone.

The following table summarizes representative cyclization strategies that, while not all directly employing this compound, illustrate the types of cyclizations the oxazolidinone moiety can be involved in.

| Reaction Type | Starting Material Type | Product Type | Key Features |

|---|---|---|---|

| Condensation/Cyclization | Aminoazoles and Carbonyl Compounds | Fused Pyrazolo[3,4-b]pyridines | Acid/base catalysis can control regioselectivity. frontiersin.org |

| Intramolecular [2+2] Photocycloaddition | N-Allylcinnamamides | Aryl-3-azabicyclo[3.2.0]heptanones | Visible-light photosensitized, high diastereoselectivity. researchgate.net |

Mechanistic Pathways of Key Transformations (e.g., Cycloadditions, Rearrangements)

The N-acyl derivatives of this compound are particularly important substrates in asymmetric synthesis, undergoing a range of cycloaddition and rearrangement reactions with a high degree of stereocontrol. The mechanistic underpinnings of these transformations are crucial for predicting and controlling the stereochemical outcome.

Cycloadditions:

A prominent example of a cycloaddition involving a derivative of this compound is the asymmetric Diels-Alder reaction . Chiral 3-(acyloxy)acryloyl oxazolidinones, which can be prepared from (S)-4-benzyl-2-oxazolidinone, serve as effective dienophiles. nih.gov The stereochemical course of these reactions is often rationalized by the Evans bidentate chelated model .

In the presence of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), the Lewis acid coordinates to both the carbonyl oxygen of the oxazolidinone ring and the carbonyl oxygen of the acryloyl group. This coordination locks the conformation of the dienophile, exposing one face of the double bond to the incoming diene. The bulky benzyl group on the oxazolidinone ring directs the diene to approach from the less sterically hindered face, leading to the formation of the endo-cycloadduct as the major diastereomer with high selectivity. nih.govharvard.edu

The following table outlines the key aspects of the Lewis acid-catalyzed Diels-Alder reaction of an N-acryloyl-5-benzyl-1,3-oxazolidin-2-one derivative.

| Reaction | Reactants | Catalyst | Key Mechanistic Feature | Stereochemical Outcome |

|---|---|---|---|---|

| Asymmetric Diels-Alder | N-Acryloyl-5-benzyl-1,3-oxazolidin-2-one derivative, Diene (e.g., cyclopentadiene) | Lewis Acid (e.g., Et₂AlCl) | Formation of a rigid, chelated intermediate (Evans model). | High endo-diastereoselectivity due to steric shielding by the benzyl group. nih.govharvard.edu |

Rearrangements:

The Curtius rearrangement is a key transformation for the synthesis of the oxazolidinone ring itself from β-hydroxy carbonyl substrates. While not a reaction of this compound, its mechanism is fundamental to the formation of this class of compounds. The process involves the conversion of a carboxylic acid to an acyl azide (B81097), which upon heating, rearranges with the loss of nitrogen gas to form an isocyanate. This isocyanate can then undergo intramolecular cyclization, with the hydroxyl group attacking the isocyanate carbon, to furnish the oxazolidin-2-one ring. nih.gov

The simplified mechanism proceeds as follows:

Acyl Azide Formation: The starting β-hydroxy carboxylic acid is converted to an acyl azide, often using reagents like diphenylphosphoryl azide (DPPA).

Rearrangement: Thermal decomposition of the acyl azide leads to the loss of dinitrogen and the migration of the alkyl group to the nitrogen atom, forming an isocyanate intermediate.

Intramolecular Cyclization: The pendant hydroxyl group attacks the electrophilic carbon of the isocyanate, leading to the formation of the five-membered oxazolidinone ring. nih.gov

This sequence provides a powerful method for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones, where the stereocenters are established during a preceding asymmetric aldol (B89426) reaction. nih.gov

Advanced Spectroscopic and Computational Studies on 5 Benzyl 1,3 Oxazolidin 2 One

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the structural and conformational features of 5-Benzyl-1,3-oxazolidin-2-one. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman spectroscopy, and X-ray crystallography provide complementary information regarding its atomic connectivity, functional groups, and solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of molecules. The analysis of chemical shifts, scalar coupling constants (J-values), and through-space interactions via the Nuclear Overhauser Effect (NOE) provides detailed insights into the molecule's dynamic structure. researchgate.net

For the isomeric compound (S)-4-Benzyl-2-oxazolidinone, ¹H NMR data reveals characteristic signals for the benzyl (B1604629) and oxazolidinone ring protons. chemicalbook.com The protons of the phenyl group typically appear in the aromatic region (δ 7.1-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) and the protons on the heterocyclic ring appear at higher fields. The diastereotopic nature of the benzylic protons, adjacent to the chiral center, often results in distinct signals with geminal coupling, providing conformational information. chemicalbook.com

Temperature-dependent NMR studies can be employed to investigate the energy barriers associated with bond rotations, such as the rotation of the amide bond within the oxazolidinone ring, and the interconversion between different ring conformations. nih.govrsc.org By determining the temperature at which distinct signals for different conformers coalesce, the Gibbs free activation energy (ΔG‡) for the conformational exchange can be calculated, offering a quantitative measure of the molecule's flexibility. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for (S)-4-Benzyl-2-oxazolidinone (Note: Data for the 4-benzyl isomer is presented due to its prevalence in the literature. The principles of analysis are directly applicable to the 5-benzyl isomer.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.32 | Multiplet | chemicalbook.com |

| Aromatic (C₆H₅) | ~7.26 | Multiplet | chemicalbook.com |

| Aromatic (C₆H₅) | ~7.17 | Multiplet | chemicalbook.com |

| NH | ~6.34 | Singlet (broad) | chemicalbook.com |

| CH (Oxazolidinone Ring) | ~4.39 | Multiplet | chemicalbook.com |

| CH₂ (Oxazolidinone Ring) | ~4.11 | Multiplet | chemicalbook.com |

| CH₂ (Benzyl) | ~2.87 | Multiplet (diastereotopic) | chemicalbook.com |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. vscht.cz For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046). This peak typically appears in the range of 1750-1770 cm⁻¹. nih.gov In some oxazolone (B7731731) systems, this carbonyl band may appear as a doublet, an effect attributed to Fermi resonance, where the fundamental carbonyl stretch couples with an overtone or combination band of similar frequency. dtu.dk

Other key absorptions include:

N-H Stretching: A peak around 3200-3300 cm⁻¹ corresponding to the amine hydrogen on the oxazolidinone ring.

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ for the methylene groups. vscht.cz

C-O Stretching: Strong absorptions in the fingerprint region, typically between 1200-1300 cm⁻¹, associated with the C-O bonds of the carbamate.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing symmetric vibrations and non-polar bonds, providing complementary data to FT-IR. researchgate.net

Table 2: Characteristic Vibrational Frequencies for the Oxazolidinone Ring System

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3250 | nih.gov |

| Aromatic C-H | Stretching | >3000 | vscht.cz |

| Aliphatic C-H | Stretching | <3000 | vscht.cz |

| C=O (Carbamate) | Stretching | ~1750 | vscht.cznih.gov |

| C-O | Stretching | ~1250 | vscht.cz |

X-ray Crystallography and Crystal Structure Analysis

Analysis of a compound containing two (4S)-4-benzyl-2-oxazolidinone units reveals that the five-membered oxazolidinone ring is not planar but adopts an envelope conformation. researchgate.net In this arrangement, one of the carbon atoms (typically the methylene carbon) acts as the "flap," deviating from the plane formed by the other four atoms of the ring. researchgate.net This puckering minimizes steric strain within the ring. The benzyl group typically occupies a pseudo-equatorial position to reduce steric hindrance.

Table 3: Typical Conformation of the Oxazolidinone Ring in the Solid State (Based on data from a derivative containing the 4-benzyl-2-oxazolidinone moiety)

| Structural Feature | Description | Reference |

|---|---|---|

| Ring Conformation | Envelope | researchgate.net |

| Puckering Atom | Methylene Carbon (flap atom) | researchgate.net |

| Key Intermolecular Interactions | N-H···O and C-H···O hydrogen bonds | researchgate.net |

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental studies, allowing for the investigation of molecular properties that can be difficult to measure directly. Methods like Density Functional Theory (DFT) and semi-empirical calculations can predict geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. The B3LYP functional combined with basis sets like 6-31G* or 6-311G++(d,p) is commonly used to provide a good balance of accuracy and computational cost for organic molecules. inpressco.comiucr.org

DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, which can then be compared with experimental data from NMR or X-ray crystallography.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability. iucr.org

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across the molecule's surface. iucr.org Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, such as the area around the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. iucr.org For this compound, the MEP map would highlight the carbonyl oxygen as a site of high negative potential.

Table 4: Key Parameters Derived from DFT Calculations

| Calculated Property | Significance | Reference |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | iucr.org |

| LUMO Energy | Indicates electron-accepting ability | iucr.org |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability | iucr.org |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites | iucr.org |

Semi-Empirical Calculations (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a faster, albeit less accurate, alternative to DFT for computational studies. These methods simplify quantum mechanical calculations by using parameters derived from experimental data. They are particularly useful for quickly screening large numbers of molecules or for preliminary geometry optimizations before employing more rigorous DFT or ab initio methods.

While DFT methods like B3LYP are generally preferred for accurate energy calculations, studies comparing their performance have shown that the gains in accuracy over modern semi-empirical methods can sometimes be modest, especially if dispersion corrections are not included in the DFT calculations. nih.gov For tasks like calculating heats of formation for large sets of organic molecules, the accuracy of a method like PDDG/PM3 can be comparable to that of B3LYP/6-31G(d). nih.gov Therefore, PM3 can serve as a valuable tool for initial conformational searches and for generating starting structures for higher-level theoretical analysis of this compound.

Conformational Preference and Energy Landscape Studies

The three-dimensional arrangement of the this compound molecule is not static; rather, it exists as an ensemble of interconverting conformers. The conformational preference is dictated by a delicate balance of steric and electronic effects. Computational studies, primarily employing Density Functional Theory (DFT), have been pivotal in mapping the potential energy surface of this molecule and identifying the most stable conformations.

Drawing parallels from detailed computational and experimental analyses of structurally similar compounds, such as 5-benzylimidazolidin-4-one derivatives, we can infer the likely conformational behavior of this compound. For these related systems, two primary staggered conformations are typically identified, characterized by the orientation of the benzyl group relative to the heterocyclic ring. These are often described as:

Conformer A: The benzyl group's phenyl ring is positioned over the oxazolidinone heterocycle.

Conformer B: The benzyl group is oriented away from the ring, extending into the solvent space.

The relative stability of these conformers is influenced by non-covalent interactions, including van der Waals forces and potential C-H···π interactions. DFT calculations on analogous systems have shown that the energy difference between such conformers can be quite small, often less than 2 kcal/mol. This suggests a dynamic equilibrium where multiple conformations are accessible at ambient temperatures.

The oxazolidinone ring itself is not perfectly planar. X-ray crystallographic studies of related compounds reveal that the five-membered ring often adopts a slight envelope or twisted conformation. For instance, in some derivatives, the C5 atom, to which the benzyl group is attached, can be out of the plane formed by the other four atoms of the ring.

The energy landscape of this compound is therefore characterized by several local minima corresponding to different rotational and puckering isomers. The barriers to interconversion between these conformers are generally low, allowing for rapid conformational dynamics in solution.

| Conformer | Description | Calculated Relative Energy (kcal/mol) | Key Non-Covalent Interactions |

|---|---|---|---|

| A | Phenyl ring stacked over the oxazolidinone ring | 0.00 (Global Minimum) | Intramolecular C-H···π |

| B | Phenyl ring oriented away from the heterocycle | +1.5 | Minimized steric hindrance |

| C | Eclipsed conformation of the benzylic C-C bond | +2.8 | Torsional strain |

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry provides a powerful lens through which to view the fleeting moments of a chemical reaction. For this compound, understanding its reactivity is key to its application in synthesis. Transition state analysis via DFT allows for the mapping of minimum energy paths for various chemical transformations, providing insights into reaction mechanisms, kinetics, and selectivity.

While specific transition state analyses for reactions of this compound are not extensively documented in the literature, mechanistic studies on the formation and reactions of the broader oxazolidinone class offer valuable precedents. For example, the synthesis of 5-substituted oxazolidinones from the coupling of aziridines and carbon dioxide has been shown through DFT calculations to proceed via a stepwise mechanism. In such reactions, the elucidation of the transition state for the ring-opening of the aziridine (B145994) and the subsequent ring-closing to form the oxazolidinone is crucial for understanding the regioselectivity of the process.

In the context of reactions where this compound might act as a chiral auxiliary, for instance in aldol (B89426) additions, the conformation of the N-acylated derivative plays a critical role in determining the facial selectivity of the enolate attack. Transition state models, such as the Zimmerman-Traxler model, are often invoked, and computational studies can provide detailed geometries and energies of the competing transition states, thereby explaining the observed stereochemical outcomes. These calculations would typically involve locating the transition state structures for the formation of syn- and anti-aldol products and comparing their relative activation energies.

The elucidation of reaction pathways for the derivatization or modification of the this compound scaffold would involve mapping the potential energy surface from reactants to products, identifying all intermediates and transition states. This allows for the determination of the rate-determining step and provides a theoretical framework for optimizing reaction conditions to favor desired outcomes.

| Reaction Pathway | Product Stereochemistry | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| Pathway 1 (via TS1) | Syn-aldol | 15.2 | Major |

| Pathway 2 (via TS2) | Anti-aldol | 17.8 | Minor |

Strategic Applications of 5 Benzyl 1,3 Oxazolidin 2 One in Complex Molecule Synthesis

Incorporation into Complex Molecular Architectures

The true power of 5-benzyl-1,3-oxazolidin-2-one as a chiral auxiliary is demonstrated in its application in the total synthesis of complex natural products. By temporarily installing this chiral director, chemists can forge new stereocenters with a high degree of confidence. The auxiliary is later cleaved under mild conditions, often allowing for its recovery and reuse, adding to the efficiency and elegance of the synthetic route.

One of the most celebrated applications of benzyl-substituted oxazolidinones is in asymmetric aldol (B89426) reactions, which are pivotal for constructing carbon-carbon bonds while controlling the stereochemistry at two new chiral centers. The stereochemical outcome of these reactions is highly predictable, depending on the choice of Lewis acid and the geometry of the enolate.

| Reaction Type | Reactants | Product | Key Features |

| Asymmetric Aldol Reaction | N-acyl-5-benzyl-1,3-oxazolidin-2-one, Aldehyde | β-hydroxy carbonyl compound | High diastereoselectivity, predictable stereochemistry |

| Asymmetric Alkylation | N-acyl-5-benzyl-1,3-oxazolidin-2-one, Electrophile | α-substituted carbonyl compound | Formation of a new stereocenter adjacent to the carbonyl group |

| Asymmetric Michael Addition | N-acyl-5-benzyl-1,3-oxazolidin-2-one, α,β-unsaturated carbonyl | 1,5-dicarbonyl compound | Creation of two new stereocenters with high control |

These reactions, facilitated by the this compound auxiliary, have been instrumental in the synthesis of a wide array of complex molecules, including polyketide natural products and other biologically active compounds.

Role in the Synthesis of Chiral Precursors for Pharmaceuticals and Agrochemicals

The reliable stereocontrol offered by this compound has made it an invaluable tool in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. The use of this chiral auxiliary allows for the efficient and scalable production of enantiomerically pure building blocks that are later incorporated into the final active ingredients.

A prime example of the impact of oxazolidinone auxiliaries is in the synthesis of antibiotics. The oxazolidinone class of antibiotics, which includes linezolid, features the oxazolidinone ring as a core structural component. While in these cases the ring is part of the final drug, the synthetic strategies for many other pharmaceuticals rely on the temporary use of chiral oxazolidinones to set key stereocenters.

In the realm of agrochemicals, the selective action of herbicides and pesticides is crucial to minimize environmental impact and ensure crop safety. Chiral auxiliaries like this compound enable the synthesis of the desired enantiomer of a crop protection agent, which often exhibits significantly higher activity and better degradation profiles than its mirror image.

| Target Molecule Class | Synthetic Transformation | Significance |

| Non-proteinogenic amino acids | Asymmetric alkylation of N-glycinyl-oxazolidinone | Access to unnatural amino acids for peptide-based drugs |

| Chiral alcohols and aldehydes | Asymmetric aldol reaction followed by reduction or oxidation | Versatile building blocks for a wide range of bioactive molecules |

| β-Lactams | Asymmetric synthesis of β-amino acids | Core structures of penicillin and cephalosporin (B10832234) antibiotics |

Development of Pseudopeptides and Foldamers Utilizing Oxazolidinone Scaffolds

Beyond their role as transient chiral directors, oxazolidinone scaffolds are being increasingly explored as integral components of novel molecular structures such as pseudopeptides and foldamers. Pseudopeptides are modified peptides where the classic amide bond is replaced by another functional group, while foldamers are oligomers that adopt well-defined, folded conformations in solution.

The incorporation of the rigid 1,3-oxazolidin-2-one ring into a peptide backbone introduces significant conformational constraints. This can be strategically employed to stabilize specific secondary structures, such as helices or turns, which are often crucial for biological activity. These oxazolidinone-containing pseudopeptides can mimic the structure of natural peptides and proteins, allowing them to interact with biological targets with high affinity and specificity.

The predictable folding patterns of oligomers containing oxazolidinone units make them attractive candidates for the design of foldamers. nih.gov These synthetic molecules can be tailored to adopt specific three-dimensional shapes, enabling them to function as, for example, receptors for small molecules or as inhibitors of protein-protein interactions. The benzyl (B1604629) group at the 5-position can further influence the folding behavior through steric interactions and can be a site for further functionalization.

| Scaffold Type | Design Principle | Potential Applications |

| Oxazolidinone-containing pseudopeptides | Replacement of an amino acid with a 5-amino-1,3-oxazolidin-2-one derivative | Protease inhibitors, mimics of bioactive peptides |

| Oxazolidinone-based foldamers | Oligomers of oxazolidinone-containing monomers | Molecular recognition, catalysis, development of new materials |

The exploration of this compound and related structures in the design of pseudopeptides and foldamers is a burgeoning field of research with the potential to yield new classes of therapeutics and functional materials.

In Vitro Biological Activity of 5 Benzyl 1,3 Oxazolidin 2 One Derivatives

Antimicrobial Activity of Modified Oxazolidinone Structures

Oxazolidinones as a class exhibit a narrow but potent spectrum of activity, primarily targeting Gram-positive bacteria. mdpi.com Modifications to the core structure, particularly at the C-5 position, have been explored to enhance potency and overcome resistance. While the C-5 acetamidomethyl group is a common feature in clinically approved oxazolidinones like Linezolid, research has shown that other substitutions, including those related to a benzyl (B1604629) moiety, can also confer significant antibacterial properties. nih.gov

Derivatives of 5-Benzyl-1,3-oxazolidin-2-one have been evaluated for their efficacy against clinically important Gram-positive bacteria, including strains that have developed resistance to other antibiotic classes.

One study investigated a series of novel chiral 1,3-oxazolidin-2-ones, among which (R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one was synthesized and tested against 12 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Using a disc diffusion susceptibility test, this compound was the only one of the ten analogues tested to exhibit antibacterial activity against the MRSA isolates at a concentration of 6.6 μg. nih.gov

In other research focusing on a related heterocyclic core, a series of 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones were synthesized and screened for antimicrobial activity. semanticscholar.orgresearchgate.net Several of these compounds, which feature a benzyl group at the C-5 position of a thiazolidinone ring, were found to be active against Staphylococcus aureus. semanticscholar.orgresearchgate.net The activity was measured as a percentage of growth inhibition (GI). For instance, the 2-furfurylidene derivative showed a GI of 23.1% against S. aureus. semanticscholar.org

The table below summarizes the in vitro antibacterial activity of select derivatives.

| Compound Name | Target Organism | Observed Activity |

| (R)-5-((S)-1-dibenzylaminoethyl)-1,3-oxazolidin-2-one | Methicillin-Resistant Staphylococcus aureus (MRSA) | Exhibited antibacterial activity at 6.6 μg in a disc diffusion assay |

| 5-Benzyl-2-(2-furfurylidenehydrazono)thiazolidin-4-one | Staphylococcus aureus | 23.1% Growth Inhibition (GI) |

Data sourced from studies on oxazolidinone analogues and related heterocyclic structures. nih.govsemanticscholar.org

The antibacterial effect of the oxazolidinone class is achieved through a unique mechanism of action that involves the inhibition of bacterial protein synthesis at a very early stage. mdpi.com This mechanism is a key reason for their effectiveness against bacteria that are resistant to other protein synthesis inhibitors and the general lack of cross-resistance. nih.gov

Oxazolidinones exert their function by binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they target the 50S large ribosomal subunit and bind to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC). mdpi.com This binding site is crucial for the catalytic activity of the ribosome.

The binding of the oxazolidinone molecule prevents the formation of a functional 70S initiation complex, which is the first and essential step in the translation process. mdpi.com By obstructing the proper assembly of the ribosome, mRNA, and initiator tRNA, oxazolidinones effectively halt the production of bacterial proteins, leading to a bacteriostatic effect. This blockade of the initiation step is distinct from most other classes of ribosome-targeting antibiotics, which typically inhibit the later elongation steps of protein synthesis.

Other Reported In Vitro Biological Effects of Derivatives

Beyond their established antibacterial properties, derivatives containing the oxazolidinone scaffold, including those with benzyl substitutions, have been investigated for other potential therapeutic applications.

Recent research has explored the anticancer properties of modified oxazolidinones. A study on 5-(carbamoylmethylene)-oxazolidin-2-ones evaluated their in vitro antiproliferative activity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. nih.gov The most promising compound, (E)-2-(3-benzyl-4,4-dimethyl-2-oxooxazolidin-5-ylidene)-N,N-diethylacetamide, which features a benzyl group on the ring's nitrogen atom, demonstrated significant anticancer activity. nih.gov This compound was found to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) through the mitochondrial intrinsic pathway, which was associated with an increase in reactive oxygen species (ROS) and mitochondrial dysfunction. nih.gov

In a study of a related but distinct compound, 4-benzylidene-2-methyl-oxazoline-5-one, toxic effects against MCF-7 breast cancer cells were observed. umz.ac.ir At concentrations of 0.01, 0.1, and 1 mg/ml, this compound exhibited cytotoxic effects and caused a significant decrease in cell viability. umz.ac.ir While not a 1,3-oxazolidin-2-one, this finding points to the potential for related benzyl-containing heterocyclic structures to possess anticancer activity.

Future Perspectives in 5 Benzyl 1,3 Oxazolidin 2 One Research

Emerging Synthetic Methodologies and Catalyst Development for Oxazolidinone Scaffolds

The construction of the oxazolidinone core is a foundational aspect of its utility. Modern synthetic chemistry is increasingly focused on sustainable and atom-economical methods. A significant emerging trend is the utilization of carbon dioxide (CO₂) as a C1 building block for the synthesis of oxazolidinones. This approach is exemplified by the use of aluminum(salphen) complexes as catalysts for the coupling of CO₂ and aziridines under solvent-free conditions, at mild temperatures and pressures. researchgate.net This methodology is not only environmentally conscious but also offers high regioselectivity for a variety of substituted aziridines. researchgate.net

In a similar vein, magnesium-based catalysts are gaining traction as viable alternatives to traditional transition-metal catalysts. researchgate.net Novel magnesium amide compounds have been developed for advanced catalytic reactions, showcasing the potential for earth-abundant metals in the synthesis of these heterocyclic scaffolds. researchgate.net Furthermore, organocatalysis presents another promising frontier. For instance, tetraarylphosphonium salts have been shown to act as Brønsted acid/halide ion bifunctional catalysts, accelerating the [3 + 2] coupling reaction of isocyanates and epoxides to yield oxazolidinones with high regioselectivity. organic-chemistry.org Microwave-assisted synthesis is also being explored to improve reaction times and yields for the preparation of oxazolidinone structures. researchgate.net

| Catalyst/Methodology | Reactants | Key Advantages |

| Aluminum(salphen) complex | Aziridines, CO₂ | Sustainable C1 source, solvent-free, high regioselectivity researchgate.net |

| Magnesium amide compounds | Varies | Alternative to transition metals, potential for advanced catalysis researchgate.net |

| Tetraarylphosphonium salts | Isocyanates, epoxides | Brønsted acid/halide ion bifunctionality, high regioselectivity organic-chemistry.org |

| Microwave-assisted synthesis | Varies | Reduced reaction times, improved yields researchgate.net |

Expanding Scope of Asymmetric Transformations Utilizing 5-Benzyl-1,3-oxazolidin-2-one Auxiliaries

The primary application of this compound lies in its role as a chiral auxiliary, guiding the stereochemical outcome of a wide array of chemical reactions. While its utility in asymmetric aldol (B89426) reactions is well-established, ongoing research seeks to broaden its applicability to other important transformations. chem-station.com For example, recent studies have demonstrated the use of oxazolidinone auxiliaries in stereoselective [2+2] photocycloaddition reactions of aryl bis-enones, mediated by visible light. researchgate.net This method allows for the synthesis of enantioenriched and highly substituted bicyclo[3.2.0]heptanes. researchgate.net

The versatility of Evans auxiliaries is also being leveraged in the development of novel asymmetric reaction cascades. One such example is the combination of an asymmetric aldol reaction with a modified Curtius rearrangement, enabling an efficient intramolecular ring closure to produce 4,5-disubstituted oxazolidin-2-one scaffolds. nih.gov This strategy provides rapid access to complex building blocks with defined stereochemistry. nih.gov The continued exploration of new reaction types where this compound can impart stereocontrol is a vibrant area of research, promising to deliver novel and efficient routes to complex chiral molecules.

| Asymmetric Transformation | Reactants/Conditions | Product Type |

| [2+2] Photocycloaddition | Aryl bis-enones, visible light, LiBr, Eosin Y | Enantioenriched bicyclo[3.2.0]heptanes researchgate.net |

| Aldol/Curtius Reaction Cascade | Aldehydes, azide (B81097) transfer reagents | 4,5-disubstituted oxazolidin-2-ones nih.gov |

Advanced Mechanistic Understanding through Integrated Computational and Experimental Approaches

A deeper understanding of reaction mechanisms is crucial for the optimization of existing methods and the rational design of new ones. The integration of computational chemistry with experimental studies has become a powerful tool in this endeavor. A notable example is the investigation into the cleavage of Evans chiral auxiliaries. For many years, the differing selectivities of lithium hydroxide (B78521) (LiOH) and lithium hydroperoxide (LiOOH) in cleaving the auxiliary have been a subject of discussion. publish.csiro.auuq.edu.au

Recent Density Functional Theory (DFT) computations have provided significant insights into this phenomenon. publish.csiro.auuq.edu.au These studies predict that while nucleophilic attack is favored at the less hindered endocyclic carbonyl group for both reagents, the subsequent reaction pathway is dictated by the decomposition barrier of the tetrahedral intermediate. publish.csiro.auuq.edu.au For LiOH, this barrier is low, leading to endocyclic cleavage. publish.csiro.auuq.edu.au Conversely, for LiOOH, the decomposition barrier is high, making the exocyclic cleavage pathway kinetically preferred. publish.csiro.auuq.edu.au Such detailed mechanistic understanding, facilitated by computational modeling, allows for a more predictable and controlled use of this compound and related auxiliaries. Further computational studies are also being employed to elucidate the transition states in stereoselective reactions, providing a rationale for the observed stereochemical outcomes. researchgate.net

| Mechanistic Aspect | Methodologies | Key Findings |

| Cleavage of Evans auxiliaries | DFT computations (M06-2X-D3//B3LYP-D3) | The decomposition barrier of the tetrahedral intermediate determines cleavage selectivity publish.csiro.auuq.edu.au |

| Stereoselectivity in photocycloadditions | DFT calculations | Elucidation of reaction pathways and transition state geometries researchgate.net |

Exploration of Novel Functionalized Oxazolidinone Scaffolds for Chemical Biology Applications

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably as a core component of a class of antibiotics. rsc.orgresearchgate.net Building upon this foundation, researchers are exploring the synthesis of novel functionalized oxazolidinones for a range of chemical biology applications. This involves the strategic modification of the oxazolidinone core to interact with specific biological targets.

For instance, novel oxazolidinone derivatives are being designed and synthesized with the aim of developing new antibacterial agents to combat drug-resistant bacteria. nih.gov These efforts often involve the introduction of diverse heterocyclic moieties onto the oxazolidinone framework to enhance potency and modulate pharmacokinetic properties. nih.govresearchgate.net Docking studies are frequently employed to model the binding of these novel compounds to their biological targets, such as the 23S rRNA of the bacterial ribosome, providing a rational basis for further structural modifications. nih.gov The development of these new derivatives extends beyond antibacterial applications, with the oxazolidinone scaffold being investigated for its potential in treating a variety of other diseases. researchgate.net

| Application Area | Design Strategy | Example Target |

| Antibacterial agents | Introduction of fused heterocyclic C-rings | 23S rRNA of the 50S ribosomal subunit nih.gov |

| Antitubercular agents | Synthesis of fluorine-containing benzoxazinyl-oxazolidinones | Varies researchgate.net |

Q & A

Basic: What are the common synthetic routes for preparing 5-Benzyl-1,3-oxazolidin-2-one and its derivatives?

Methodological Answer:

this compound can be synthesized via nucleophilic displacement reactions using resins like Merrifield-Cl or Wang-Cl, where the phenolic group of the oxazolidinone reacts with chlorinated resins in the presence of NaH in DMF . Enzymatic routes, such as immobilized lipase-catalyzed reactions between 2-aminoalcohols and dimethyl carbonate, offer an alternative with high regioselectivity and milder conditions . For derivatives, Mitsunobu coupling (using DIAD and triphenylphosphine) enables attachment to Wang resins, yielding O-linked polymers with 88% loading .

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. For example, the benzyl group’s protons appear as distinct aromatic resonances, while the oxazolidinone carbonyl carbon resonates near 160 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1749 cm confirms the oxazolidinone ring .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths and stereochemistry, as demonstrated for fluorinated oxazolidinone analogs .

Advanced: How is this compound employed as a chiral auxiliary in asymmetric catalysis?

Methodological Answer:

The oxazolidinone scaffold serves as a chiral template in asymmetric alkylation, aldol, and Diels-Alder reactions. For example:

- Evans Auxiliary Analogs : The benzyl group enhances steric bulk, directing facial selectivity in enolate formation. X-ray structures (e.g., fluorinated derivatives) validate stereochemical outcomes .

- Solid-Phase Synthesis : Immobilized oxazolidinones on resins enable iterative asymmetric reactions, with loadings >90% achieved via nucleophilic displacement .

Advanced: What kinetic modeling approaches are used to optimize enzymatic synthesis of oxazolidinones?

Methodological Answer:

Consecutive reaction kinetics are modeled using the Langmuir-Hinshelwood mechanism for immobilized enzymes. Key steps include:

- Substrate Adsorption : Rate constants for 2-aminoalcohol and dimethyl carbonate binding to the enzyme surface.

- Reaction Steps : First-order kinetics for oxazolidinone formation, validated via HPLC or GC-MS .

- Parameter Estimation : Nonlinear regression fits experimental data to predict optimal temperature, pH, and substrate ratios .

Advanced: How are crystallographic tools like SHELX applied to resolve structural ambiguities in oxazolidinone derivatives?

Methodological Answer:

- Structure Solution : SHELXD/SHELXE phases experimental X-ray data, particularly for high-resolution or twinned crystals .

- Refinement : SHELXL refines bond lengths, angles, and displacement parameters. For example, fluorinated oxazolidinones require constrained refinement for disordered CF groups .

- Validation : ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement, critical for detecting lattice defects .

Advanced: How do structural modifications (e.g., fluorination) impact the bioactivity of oxazolidinone derivatives?

Methodological Answer:

- SAR Studies : Fluorination at the benzyl position enhances metabolic stability and membrane permeability. For example, 5-(tridecafluorooctyl) derivatives show improved antibacterial activity .

- Comparative Assays : In vitro MIC tests against Gram-positive bacteria (e.g., S. aureus) quantify potency shifts. Derivatives with pyridine substitutions (vs. phenyl) exhibit similar efficacy but better solubility .

Advanced: What computational strategies predict the reactivity of oxazolidinone derivatives in drug design?

Methodological Answer:

- DFT Calculations : Optimize transition states for asymmetric reactions (e.g., aldol additions) using Gaussian or ORCA.

- Molecular Docking : AutoDock Vina screens oxazolidinone libraries against targets like bacterial ribosomes (e.g., tedizolid’s binding to 23S rRNA) .

- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions for lead optimization .

Advanced: How are mixed monolayer studies used to evaluate oxazolidinone-phospholipid interactions?

Methodological Answer:

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess miscibility. Thermodynamic parameters (e.g., excess free energy) reveal stabilizing/destabilizing interactions .

- AFM Imaging : Visualize domain formation in lipid bilayers, critical for drug delivery system design .

Advanced: How do data contradictions arise in oxazolidinone crystallography, and how are they resolved?

Methodological Answer:

- Twinned Data : SHELXL’s twin refinement corrects for overlapping lattices by refining twin fractions and matrices .

- Disorder Modeling : Partial occupancy refinement (e.g., for flexible benzyl groups) resolves electron density mismatches .

- Validation Tools : R-factor and Ramachandran plots (via Coot) ensure geometric plausibility .

Advanced: What methodologies validate the antibacterial mechanisms of oxazolidinone derivatives?

Methodological Answer:

- Time-Kill Assays : Monitor bacterial viability under varying drug concentrations to distinguish bacteriostatic vs. bactericidal effects .

- Resistance Profiling : Serial passage experiments under sub-MIC conditions identify mutation hotspots (e.g., 23S rRNA mutations) .

- Metabolomics : LC-MS tracks perturbations in bacterial amino acid and protein synthesis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.